3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a 3,4-dimethoxyphenyl group and a 2-fluorobenzylthio group, which contribute to its distinctive chemical behavior.
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 3,4-Dimethoxyphenyl Group:
Thioether Formation: The 2-fluorobenzylthio group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a 2-fluorobenzyl halide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thioether bond and formation of corresponding thiols and alcohols.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, with the major products being sulfoxides, sulfones, alcohols, amines, and thiols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, receptor agonism or antagonism, and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar compounds to 3-(3,4-Dimethoxyphenyl)-6-((2-fluorobenzyl)thio)pyridazine include:
3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine: This compound shares the 3,4-dimethoxyphenyl and 2-fluorobenzylthio groups but differs in the core ring structure.
3-(3,4-Dimethoxyphenyl)-1-(2-fluorobenzyl)-1H-pyrazole-4-carbaldehyde: This compound has a pyrazole ring instead of a pyridazine ring, with similar substituents.
3-((2-Fluorobenzyl)thio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine: This compound features a triazole ring and a 4-methoxyphenyl group, differing from the pyridazine and 3,4-dimethoxyphenyl groups.
The uniqueness of this compound lies in its specific combination of substituents and the pyridazine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(2-fluorophenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-17-9-7-13(11-18(17)24-2)16-8-10-19(22-21-16)25-12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHQFTVASKNHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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